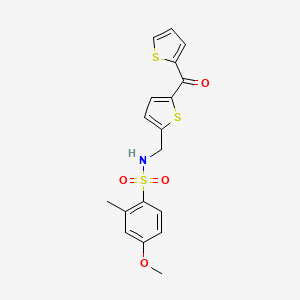

4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-methoxy-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S3/c1-12-10-13(23-2)5-8-17(12)26(21,22)19-11-14-6-7-16(25-14)18(20)15-4-3-9-24-15/h3-10,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTSPPCLVLFDEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.

Mode of Action

Thiophene derivatives are known to interact with various targets depending on their specific structure and functional groups. The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in the therapeutic effects mentioned above.

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.

Result of Action

Given the therapeutic properties of thiophene derivatives, the compound could potentially induce a variety of molecular and cellular changes. These could include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression, among others.

Actividad Biológica

The compound 4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can be depicted as follows:

- Molecular Formula : C₁₅H₁₅N₃O₃S₂

- Molecular Weight : 341.42 g/mol

- CAS Number : 919099-16-4

Structural Features

The compound features:

- A methoxy group at the para position.

- A methyl group adjacent to the sulfonamide.

- A thiophene ring that is substituted with a carbonyl group, contributing to its biological activity.

Anticancer Properties

Research indicates that thiophene derivatives, including those similar to our compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with thiophene moieties can induce apoptosis in various cancer cell lines. For instance, a study evaluating a series of thiophene-based sulfonamides reported IC₅₀ values ranging from 5 to 15 µM against MCF-7 breast cancer cells, suggesting potent cytotoxic effects .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The incorporation of thiophene rings into sulfonamide structures has been linked to enhanced antibacterial activity. A recent study demonstrated that derivatives similar to our compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

The biological activity of 4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

- Induction of Apoptosis : It is hypothesized that the compound triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Antibacterial Mechanism : Similar compounds have been shown to inhibit bacterial folate synthesis by targeting dihydropteroate synthase, a critical enzyme in bacterial metabolism.

Case Study 1: Anticancer Activity

In a study published in ResearchGate, researchers synthesized various thiophene derivatives and evaluated their cytotoxicity against human cancer cell lines. The specific derivative resembling our compound exhibited an IC₅₀ value of approximately 8 µM against A549 lung cancer cells, indicating significant antiproliferative activity .

Case Study 2: Antimicrobial Efficacy

A comparative analysis conducted by MDPI assessed the antimicrobial efficacy of thiophene-containing sulfonamides. The study reported that the tested compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 to 12 µg/mL .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|---|

| Thiophene Sulfonamide A | Anticancer | 8 | - |

| Thiophene Sulfonamide B | Antimicrobial | - | 6 |

| Thiophene Derivative C | Anticancer | 12 | - |

| Thiophene Derivative D | Antimicrobial | - | 10 |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Targets key enzymes involved in cell proliferation |

| Apoptosis Induction | Triggers mitochondrial pathways leading to programmed cell death |

| Folate Synthesis Inhibition | Disrupts bacterial metabolism by inhibiting folate synthesis |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against various bacterial strains. A study highlighted the synthesis of thiophene derivatives that demonstrated substantial antibacterial activity, with minimum inhibitory concentrations (MIC) reported for several compounds. For instance, compounds derived from thiophene showed effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | S. aureus MIC (µg/ml) | E. coli MIC (µg/ml) |

|---|---|---|

| Thiophene Derivative A | 0.313 | 0.625 |

| Thiophene Derivative B | 0.313 | 0.625 |

| Ciprofloxacin | 0.625 | 0.625 |

Anti-inflammatory Properties

Research has indicated that derivatives of the compound possess significant anti-inflammatory effects. In a comparative study, certain synthesized hydrazones exhibited higher anti-inflammatory activities than flurbiprofen, a common non-steroidal anti-inflammatory drug (NSAID). The presence of specific functional groups contributed to the enhanced lipophilicity and potency of these compounds .

Table 2: Anti-inflammatory Activity Comparison

| Compound | % Inhibition (1h) | % Inhibition (2h) | % Inhibition (3h) |

|---|---|---|---|

| Compound A | 42.3 | 49.2 | 57.1 |

| Flurbiprofen | 44.7 | 52.4 | 61.2 |

Anticancer Potential

The anticancer properties of thiophene-based sulfonamides have been explored in various studies, particularly their efficacy against breast cancer cell lines (MCF7). Some synthesized heterocyclic sulfonamides demonstrated cytotoxicity levels exceeding those of standard chemotherapeutic agents like methotrexate (MTX) .

Table 3: Anticancer Activity against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| Compound A | <10 |

| Methotrexate | 15 |

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene units into polymer matrices enhances charge transport properties, leading to improved device performance .

Sensors

Thiophene-based compounds have been investigated for use in chemical sensors due to their ability to undergo reversible redox reactions. These sensors can detect various analytes with high sensitivity and selectivity, making them valuable in environmental monitoring and industrial applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Key Structural and Physicochemical Differences

*Calculated based on molecular formula.

- Chlorine vs.

- Fluorine vs. Methoxy : The 2-fluoro derivative (CAS 1421526-16-0) exhibits higher metabolic stability due to fluorine’s electronegativity, though its smaller size may reduce steric interactions compared to the target compound’s methoxy group .

- Bromine Effects : The 2-bromo analog (CAS 1448128-41-3) introduces greater lipophilicity, which could improve membrane permeability but may also increase off-target binding .

Heterocyclic Modifications

Table 2: Heterocyclic Core Comparisons

- Thiophene vs.

- Benzamide vs. Sulfonamide : EHB5 (a benzamide derivative) shows potent RdRp inhibition (IC₅₀ ~50 nM) but lacks the sulfonamide group, suggesting the target compound’s sulfonamide may enhance hydrogen-bonding interactions .

Q & A

Basic Research Question: What are the recommended synthetic routes for preparing 4-methoxy-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide?

Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the benzenesulfonamide core. A common approach includes:

Sulfonamide Formation : React 4-methoxy-2-methylbenzenesulfonyl chloride with a thiophene-based amine intermediate.

Thiophene-2-carbonyl Coupling : Introduce the thiophene-2-carbonyl group via a Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on substituent compatibility.

Methylation : Optimize methyl group introduction using reagents like methyl iodide under basic conditions.

Key methodological considerations:

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Reference protocols for similar sulfonamide-thiophene hybrids can be adapted .

Advanced Research Question: How can reaction yields be optimized for the thiophene-2-carbonyl coupling step in the synthesis of this compound?

Answer:

Yield optimization requires addressing steric hindrance and electronic effects in the thiophene moiety:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, adjusting ligand-to-metal ratios.

- Temperature Control : Conduct reactions at 60–80°C to balance reactivity and decomposition risks.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.